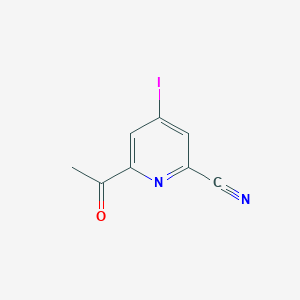

6-Acetyl-4-iodopyridine-2-carbonitrile

Description

6-Acetyl-4-iodopyridine-2-carbonitrile is a pyridine derivative featuring distinct substituents at positions 2, 4, and 4. The pyridine ring is substituted with:

- A cyano group (-CN) at position 2, a strong electron-withdrawing group that enhances the electron-deficient nature of the aromatic ring.

- An acetyl group (-COCH₃) at position 6, contributing additional electron-withdrawing effects and steric bulk.

This compound is hypothesized to function as a versatile intermediate in pharmaceutical or agrochemical synthesis, leveraging its halogen and nitrile functionalities.

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

6-acetyl-4-iodopyridine-2-carbonitrile |

InChI |

InChI=1S/C8H5IN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |

InChI Key |

WIFRNYJBVJNOPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-iodopyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 4-iodopyridine-2-carbonitrile with an acetylating agent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Carboxylic acids or ketones can be formed from the oxidation of the acetyl group.

Reduction Products: Alcohols or alkanes can be formed from the reduction of the acetyl group.

Scientific Research Applications

6-Acetyl-4-iodopyridine-2-carbonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the acetyl, iodine, and cyano groups allows the compound to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Amino groups () donate electrons, opposing the electron-deficient character seen in the target compound .

Reactivity :

- The iodine atom in position 4 (target compound and ) is more reactive in metal-catalyzed cross-coupling than lighter halogens (e.g., chloro in ) .

- Nitrile groups (positions 2 or 3) enable participation in cycloaddition or hydrolysis reactions, common in drug synthesis .

Steric and Solubility Considerations: Bulky groups like methoxyphenyl () reduce reaction rates in sterically demanding environments, whereas the acetyl group in the target compound balances moderate bulk with electronic effects . Amino-substituted derivatives () likely exhibit higher aqueous solubility due to hydrogen bonding .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Molecular Weight: The target compound (~272 g/mol) is heavier than chloro- or amino-substituted analogs (e.g., 154.56 g/mol in ) due to the acetyl and iodine substituents .

- Density and Boiling Point : Iodine’s high atomic mass increases density (e.g., 2.13 g/cm³ in ), and the acetyl group may further elevate this value . Boiling points are likely higher than chloro analogs due to increased molecular weight and polarity.

Notes

- Safety and handling protocols should follow guidelines for iodinated and cyanated compounds, though specific SDS data are unavailable in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.